2-(4-Ethylthiophenyl)phenol
Description
2-(4-Ethylthiophenyl)phenol is a phenolic compound featuring a phenol ring substituted at the 2-position with a 4-ethylthiophenyl group. The ethylthio (-S-C₂H₅) substituent introduces sulfur-based electronic effects and hydrophobic character, distinguishing it from conventional phenolic derivatives.
Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c1-2-16-12-9-7-11(8-10-12)13-5-3-4-6-14(13)15/h3-10,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENOPQMAGMQJDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylthiophenyl)phenol can be achieved through various methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild and convenient conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.
Another method involves nucleophilic aromatic substitution of aryl halides. This process requires the presence of electron-withdrawing groups on the aromatic ring and the use of strong nucleophiles . The reaction conditions typically involve high temperatures and the use of polar aprotic solvents.
Industrial Production Methods
Industrial production of substituted phenols, including this compound, often employs catalytic processes. Transition metal-catalyzed reactions, such as Suzuki-Miyaura coupling, are widely used due to their efficiency and selectivity . These methods allow for the large-scale production of phenol derivatives with high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylthiophenyl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho- and para-directing substituent, making the compound highly reactive towards electrophilic halogenation, nitration, sulfonation, and Friedel-Crafts reactions.
Common Reagents and Conditions
Halogenation: Chlorine (Cl₂) or bromine (Br₂) can be used without a catalyst for halogenation reactions.
Nitration: Dilute nitric acid (HNO₃) is used to avoid undesired oxidation reactions.
Oxidation: Sodium dichromate (Na₂Cr₂O₇) or Fremy’s salt are common oxidizing agents.
Major Products
Halogenation: Halogenated phenols.
Nitration: Nitro-phenols.
Oxidation: Quinones.
Scientific Research Applications
2-(4-Ethylthiophenyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Ethylthiophenyl)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and chelate metal ions, thereby preventing oxidative damage.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thioether-Substituted Phenols
4-(4-Ethylthiophenyl)-2-formylphenol
- Structure: Phenol substituted at the 4-position with a 4-ethylthiophenyl group and at the 2-position with a formyl (-CHO) group.
- Key Properties: Higher molecular weight (258.3 g/mol) compared to 2-(4-Ethylthiophenyl)phenol due to the formyl group. The sulfur atom enhances lipophilicity and may influence redox behavior .
2-Amino-2-[4-(methylthio)phenyl]ethanol (CAS: 910443-19-5)
- Structure: Ethanol derivative with a 4-(methylthio)phenyl group and an amino group.
- Key Properties: Molecular formula C₉H₁₃NO₂S, molecular weight 211.28 g/mol. The methylthio (-S-CH₃) group provides moderate hydrophobicity, while the amino and hydroxyl groups enable hydrogen bonding .
Comparison :
*Estimated based on analogous structures.
Alkyl-Substituted Phenols
4-Propylphenol (CAS: 645-56-7)
- Structure: Phenol with a propyl (-C₃H₇) group at the 4-position.
- Key Properties : Simpler alkyl chain reduces steric hindrance compared to ethylthio groups. Lower lipophilicity than sulfur-containing analogs .
4-Butylphenol (CAS: 1638-22-8)
Comparison :
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent | Key Differences from this compound |
|---|---|---|---|---|
| 4-Propylphenol | C₉H₁₂O | 136.19 | Propyl | No sulfur atom; reduced electronic modulation |
| 4-Butylphenol | C₁₀H₁₄O | 150.22 | Butyl | Increased hydrophobicity, no thioether linkage |
Aromatic Ethers and Esters
4-(2-(4-Methoxyphenyl)ethynyl)phenol (CAS: 18938-18-6)
- Structure: Phenol with a 4-methoxyphenylethynyl group at the 4-position.
- Key Properties : Molecular formula C₁₅H₁₂O₂ , molecular weight 224.26 g/mol . The ethynyl spacer and methoxy group (-OCH₃) introduce rigidity and electron-donating effects, contrasting with the thioether’s electron-withdrawing character .
Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)butanoate
- Structure: Fluorophenyl and methoxyphenyl groups attached to a butanoate ester.
- Key Properties: Synthesized via condensation (85% yield), highlighting differences in reactivity compared to sulfur-containing phenols .
Comparison :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
